N-Butyl-2-chloro-N-(4-chlorobutyl)quinazolin-4-amine

Chemical Synthesis Medicinal Chemistry Building Blocks

N-Butyl-2-chloro-N-(4-chlorobutyl)quinazolin-4-amine (CAS 84347-17-1) is a synthetic heterocyclic organic compound belonging to the 4-aminoquinazoline class, characterized by a quinazoline core with a chlorine atom at the 2-position, and a tertiary amine at the 4-position substituted with both an n-butyl and a 4-chlorobutyl chain. This distinct substitution pattern differentiates it from simpler 2-chloro-4-aminoquinazolines and positions it as a versatile building block in medicinal chemistry, where quinazoline scaffolds are frequently exploited for kinase inhibition and receptor modulation.

Molecular Formula C16H21Cl2N3
Molecular Weight 326.3 g/mol
CAS No. 84347-17-1
Cat. No. B15212989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Butyl-2-chloro-N-(4-chlorobutyl)quinazolin-4-amine
CAS84347-17-1
Molecular FormulaC16H21Cl2N3
Molecular Weight326.3 g/mol
Structural Identifiers
SMILESCCCCN(CCCCCl)C1=NC(=NC2=CC=CC=C21)Cl
InChIInChI=1S/C16H21Cl2N3/c1-2-3-11-21(12-7-6-10-17)15-13-8-4-5-9-14(13)19-16(18)20-15/h4-5,8-9H,2-3,6-7,10-12H2,1H3
InChIKeyIMQSFMYGDBHSHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

84347-17-1: N-Butyl-2-chloro-N-(4-chlorobutyl)quinazolin-4-amine – Structural Identity and Chemical Classification for Procurement


N-Butyl-2-chloro-N-(4-chlorobutyl)quinazolin-4-amine (CAS 84347-17-1) is a synthetic heterocyclic organic compound belonging to the 4-aminoquinazoline class, characterized by a quinazoline core with a chlorine atom at the 2-position, and a tertiary amine at the 4-position substituted with both an n-butyl and a 4-chlorobutyl chain [1]. This distinct substitution pattern differentiates it from simpler 2-chloro-4-aminoquinazolines and positions it as a versatile building block in medicinal chemistry, where quinazoline scaffolds are frequently exploited for kinase inhibition and receptor modulation [2]. The compound's dual halogenated alkylamine structure provides unique handles for further synthetic elaboration, a key consideration for procurement in drug discovery and chemical biology programs.

Why N-Butyl-2-chloro-N-(4-chlorobutyl)quinazolin-4-amine Cannot Be Replaced by Common 4-Aminoquinazoline Analogs


Generic substitution within the 4-aminoquinazoline family is precluded by the decisive impact of the N-substituent on both physicochemical properties and biological target engagement. The presence of the flexible 4-chlorobutyl chain, combined with an n-butyl group, introduces a unique steric and electrostatic environment not found in analogs with simple methyl, propyl, or isobutyl groups [1]. Critical differences in logP, polar surface area, and the potential for covalent interactions via the terminal chloroalkane chain mean that even closely related compounds cannot be assumed to exhibit equivalent reactivity, solubility, or target selectivity, making a direct, data-driven selection essential for reproducible research outcomes.

Quantitative Differentiation Guide: N-Butyl-2-chloro-N-(4-chlorobutyl)quinazolin-4-amine vs. Closest Structural Analogs


Structural Differentiation: Unique N,N-Disubstituted Alkyl Halide Architecture vs. Common Analogs

The target compound is the only commercially available 2-chloro-4-quinazolinamine featuring the specific combination of an n-butyl and a 4-chlorobutyl group on the exocyclic amine, distinguishing it from simpler analogs like N-butyl-2-chloroquinazolin-4-amine (CAS 69033-44-9) or N-methyl/N-propyl variants [1]. This unique structure is explicitly claimed as a key intermediate in patent literature for synthesizing kinase inhibitors, where the chlorobutyl chain is utilized for further derivatization, a functional handle absent in non-chlorinated alkyl analogs [2].

Chemical Synthesis Medicinal Chemistry Building Blocks

Predicted Reactivity and Physicochemical Properties vs. Regioisomer 81683-46-7

Comparison with the regioisomer 4-chloro-2-(N-butyl-4-chlorobutylamino)quinazoline (CAS 81683-46-7) reveals a critical inversion of reactive sites. The target compound possesses a nucleophilic 4-amino group, making it reactive towards electrophiles like acyl chlorides or isocyanates, whereas the regioisomer has an electrophilic 4-chloro group, rendering it susceptible to nucleophilic aromatic substitution [1]. This fundamental difference in reactivity profile dictates their use in orthogonal synthetic strategies, with the target compound being preferred for constructing amide, urea, or sulfonamide linkages at the 4-position.

Computational Chemistry ADMET Prediction Reaction Selectivity

Covalent Warhead Potential: Terminal Chlorobutyl Group vs. Non-Functionalized Alkyl Chains

The 4-chlorobutyl substituent on the target compound introduces a latent electrophilic site capable of engaging nucleophilic residues (e.g., cysteine) in protein targets, a feature absent in analogs with simple butyl or isobutyl groups such as 2-chloro-N-(4-chlorobutyl)-N-(2-methylpropyl)quinazolin-4-amine which sterically hinder the terminal chloride [1]. Quantitative assessment of the chlorobutyl chain's reactivity can be modeled, showing an increased potential for covalent bond formation compared to the sterically encumbered isobutyl variant, which requires a higher energy of activation for nucleophilic attack [2]. This property is exploited in the design of targeted covalent inhibitors (TCIs).

Chemical Biology Covalent Inhibitors Targeted Drug Design

Strategic Procurement Scenarios for N-Butyl-2-chloro-N-(4-chlorobutyl)quinazolin-4-amine Based on Evidence


Synthesis of Diversified 4,6-Disubstituted Quinazoline Kinase Inhibitor Libraries

The unique N,N-dialkylated 4-amine serves as a non-reversible capping group, facilitating the rapid synthesis of libraries where the 2-chloro position is sequentially derivatized with various anilines or boronic acids through SNAr or Suzuki coupling. This strategy exploits the stability of the 4-amino group to a wide range of reaction conditions, enabling a divergent synthetic approach not possible with the 4-chloro regioisomer [1].

Development of Targeted Covalent Inhibitors (TCIs) for Kinases with a Proximal Cysteine

The unhindered 4-chlorobutyl chain is specifically leveraged as a latent electrophilic warhead. In the context of kinases possessing a cysteine residue near the active site (e.g., EGFR, BTK), this compound can serve as a direct precursor for covalent probes. Its aliphatic chloride is preferred over more reactive warheads like acrylamides for achieving a balanced reactivity profile, potentially reducing off-target labeling while maintaining on-target residence time [1].

Chemical Biology Probe Synthesis Requiring Specific Alkyl Spacer Lengths

The defined four-carbon spacer between the quinazoline core and the terminal chloride offers a precise geometry for probing the depth of hydrophobic pockets or the optimal linker length in PROTAC (Proteolysis Targeting Chimera) design. The combination with an n-butyl group further modulates lipophilicity and cellular permeability, making it a valuable intermediate when specific LogP tuning is required, as demonstrated by its LogP ~4.8 compared to ~3.5 for simpler 2-chloro-N-butylquinazolin-4-amine [1].

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